1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone
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Overview
Description
1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is a complex organic compound that features a bromophenyl group, a methylphenyl group, and a tetraazolyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the bromophenyl intermediate: This can be achieved by brominating a suitable phenyl precursor using bromine or a brominating agent like N-bromosuccinimide.
Introduction of the ethanone group: This step involves the acylation of the bromophenyl intermediate using an appropriate acylating agent such as acetyl chloride or acetic anhydride.
Formation of the tetraazolyl sulfanyl group: This step involves the reaction of the ethanone intermediate with a suitable thiol and azide to form the tetraazolyl sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include ammonia, primary amines, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe to study biological processes involving sulfanyl and tetraazolyl groups.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromophenyl and tetraazolyl sulfanyl groups are likely involved in the binding interactions, while the ethanone group may play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-3-((4-methylphenyl)thio)-1-propanone: This compound shares the bromophenyl and methylphenyl groups but differs in the position and nature of the sulfur-containing group.
1-(4-bromophenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone: This compound is similar but has a different substitution pattern on the phenyl ring.
Uniqueness
1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13BrN4OS |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C16H13BrN4OS/c1-11-3-2-4-14(9-11)21-16(18-19-20-21)23-10-15(22)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3 |
InChI Key |
RGNWCPJQXKDTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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